Normetanephrine hydrochloride

Description

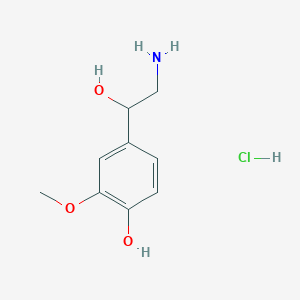

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFPRGQZWKTEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905944 | |

| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-74-1, 13015-71-9 | |

| Record name | (±)-Normetanephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Normetanephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Normetanephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORMETANEPHRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RS049K51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Crucial Role of Catechol-O-Methyltransferase (COMT) in the Formation of Normetanephrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic cascade of catecholamines, playing an indispensable role in the inactivation of norepinephrine (B1679862) through O-methylation to form normetanephrine (B1208972). This technical guide provides an in-depth exploration of the biochemical mechanisms, enzymatic kinetics, and analytical methodologies pertinent to the COMT-mediated synthesis of normetanephrine. A comprehensive understanding of this process is critical for researchers in neurobiology, pharmacology, and clinical diagnostics, particularly in the context of catecholamine-secreting tumors such as pheochromocytoma, for which normetanephrine is a key biomarker. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the associated pathways and workflows to serve as a comprehensive resource for scientific and drug development professionals.

Introduction: The Significance of COMT in Catecholamine Metabolism

Catechol-O-methyltransferase (COMT) is a ubiquitous enzyme responsible for the degradation of biologically active catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine.[1][2] This enzymatic inactivation is crucial for maintaining catecholamine homeostasis and terminating their signaling actions. COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate.[3]

This guide focuses specifically on the COMT-catalyzed conversion of norepinephrine to normetanephrine. This metabolic pathway is of particular interest due to the clinical significance of normetanephrine as a stable and reliable biomarker for the diagnosis of pheochromocytomas and paragangliomas, which are catecholamine-producing tumors.[4] Unlike the episodic release of norepinephrine, normetanephrine is produced continuously within tumor cells, leading to more stable plasma and urine concentrations.

The Biochemical Pathway of Normetanephrine Formation

The formation of normetanephrine from norepinephrine is a primary route of norepinephrine inactivation. The reaction involves the transfer of a methyl group from SAM to the meta-hydroxyl group (at the 3-position) of the catechol ring of norepinephrine, yielding normetanephrine and S-adenosyl-L-homocysteine (SAH).

Signaling Pathway: Norepinephrine Metabolism

The following diagram illustrates the central role of COMT in the metabolic pathway of norepinephrine.

Quantitative Data

A summary of key quantitative data related to COMT activity, substrate kinetics, and normetanephrine levels is presented below for easy comparison.

Table 1: Kinetic Parameters of Human COMT Isoforms for Norepinephrine

| COMT Isoform | Substrate | K_m (μmol/L) | V_max |

| Soluble (S-COMT) | Norepinephrine | 91.3 (± 14.1)[5] | Not Reported |

| Membrane-Bound (MB-COMT) | Norepinephrine | 11.7 (± 1.1)[5] | Not Reported |

| Soluble (S-COMT) | S-Adenosyl-L-methionine | Not Reported | Not Reported |

| Membrane-Bound (MB-COMT) | S-Adenosyl-L-methionine | Not Reported | Not Reported |

Table 2: Reference Ranges for Plasma and Urinary Normetanephrine

| Analyte | Matrix | Population | Reference Range |

| Free Normetanephrine | Plasma | Adults | <0.90 nmol/L[4] |

| Total Normetanephrine | 24-hour Urine | Adult Male | 122-676 µ g/24h |

| Total Normetanephrine | 24-hour Urine | Adult Female | 122-676 µ g/24h |

Note: Reference ranges can vary between laboratories and methodologies. Age-adjusted reference intervals are recommended for plasma normetanephrine.

Table 3: Cellular Concentrations of S-Adenosyl-L-methionine (SAM)

| Cell Type/Tissue | Concentration |

| Various Tissues | 3.5-9 nmol/100 mg tissue |

| Plasma | 50-150 nmol/L |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

COMT Activity Assay

This protocol outlines a general method for determining COMT activity.

Objective: To measure the rate of normetanephrine formation from norepinephrine catalyzed by COMT in a given sample (e.g., tissue homogenate, cell lysate).

Materials:

-

Norepinephrine hydrochloride (substrate)

-

S-Adenosyl-L-methionine (SAM) (co-substrate)

-

Magnesium chloride (MgCl₂) (cofactor)

-

Tris-HCl buffer (pH 7.4)

-

Sample containing COMT (e.g., tissue homogenate)

-

Perchloric acid (to stop the reaction)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

-

Normetanephrine hydrochloride standard

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, and SAM at their final concentrations.

-

Sample Addition: Add a known amount of the COMT-containing sample to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding norepinephrine to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.

-

Centrifugation: Centrifuge the mixture to pellet precipitated proteins.

-

Analysis: Analyze the supernatant for the concentration of normetanephrine using HPLC.

-

Calculation: Calculate the COMT activity based on the amount of normetanephrine produced per unit time per amount of protein in the sample.

Quantification of Normetanephrine in Plasma by LC-MS/MS

This protocol describes a common method for the sensitive and specific quantification of normetanephrine in plasma samples.

Objective: To accurately measure the concentration of free normetanephrine in human plasma.

Materials:

-

Plasma sample collected in a tube containing EDTA or heparin.

-

Internal standard (e.g., deuterated normetanephrine).

-

Solid-Phase Extraction (SPE) cartridges (e.g., weak cation exchange).

-

Methanol (B129727), Acetonitrile, Formic Acid (LC-MS grade).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Add the internal standard to a known volume of plasma.

-

Precipitate proteins by adding an organic solvent (e.g., acetonitrile) and centrifuge.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elute the normetanephrine and internal standard with a suitable elution solvent.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate normetanephrine from other components using a suitable LC column and mobile phase gradient.

-

Detect and quantify normetanephrine and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of normetanephrine standards.

-

Calculate the concentration of normetanephrine in the plasma sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Mandatory Visualizations

Logical Relationship: COMT Inhibition and its Consequences

The following diagram illustrates the logical consequences of inhibiting COMT activity.

Experimental Workflow: Normetanephrine Quantification

The diagram below outlines the typical experimental workflow for the quantification of normetanephrine in a biological sample.

References

- 1. COMT - Creative Enzymes [creative-enzymes.com]

- 2. genomind.com [genomind.com]

- 3. selfhacked.com [selfhacked.com]

- 4. Levodopa therapy in Parkinson's disease: influence on liquid chromatographic tandem mass spectrometric-based measurements of plasma and urinary normetanephrine, metanephrine and methoxytyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of catechol-O-methyltransferase activity in human erythrocytes using norepinephrine as a natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Normetanephrine Hydrochloride in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normetanephrine (B1208972) (NMN), the 3-O-methylated metabolite of norepinephrine (B1679862) (NE), is a catecholamine derivative traditionally viewed as a biologically inactive byproduct destined for excretion.[1] Its primary clinical significance lies in its utility as a biomarker for pheochromocytoma and paraganglioma, tumors that secrete catecholamines.[2][3][4][5] However, a nuanced understanding of its potential, albeit subtle, roles in neuronal signaling pathways is critical for a comprehensive view of adrenergic pharmacology and neuroscience. This technical guide provides an in-depth exploration of normetanephrine's function, framed within the context of the well-established signaling cascades of its parent compound, norepinephrine. We will delve into its metabolic pathways, its limited interactions with neuronal components, and the experimental protocols required to elucidate its subtle effects.

From Potent Neurotransmitter to Metabolite: The Genesis of Normetanephrine

Norepinephrine, a primary neurotransmitter of the sympathetic nervous system, exerts its effects by binding to and activating adrenergic receptors on the cell surface.[6][7][8] The termination of norepinephrine signaling is primarily achieved through reuptake into the presynaptic neuron via the norepinephrine transporter (NET).[9][10] A secondary, yet crucial, pathway for norepinephrine clearance and inactivation is its enzymatic conversion to normetanephrine by catechol-O-methyltransferase (COMT).[1] This metabolic step occurs extraneuronally. Once formed, normetanephrine is further metabolized by monoamine oxidase (MAO) into 3-methoxy-4-hydroxymandelic acid (VMA) and 3-methoxy-4-hydroxyphenylglycol (MHPG), which are then excreted.

Metabolic Pathway of Norepinephrine to Normetanephrine and its subsequent degradation.

Adrenergic Receptor Signaling: The Primary Target of Norepinephrine

To understand the potential actions of normetanephrine, one must first be familiar with the signaling pathways of its precursor, norepinephrine. Adrenergic receptors are G-protein coupled receptors (GPCRs) classified into two main types: alpha (α) and beta (β), each with subtypes (α1, α2, β1, β2, β3).[6][11][12]

Alpha-1 Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq proteins.[12][13] Upon norepinephrine binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[13][14]

Alpha-1 adrenergic receptor signaling pathway.

Alpha-2 Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.[12] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[12] These receptors are often located presynaptically and function as autoreceptors to inhibit further norepinephrine release.[6]

Beta Adrenergic Receptor Signaling

β-adrenergic receptors (β1, β2, and β3) are coupled to Gs proteins, which stimulate adenylyl cyclase.[11] This results in an increase in intracellular cAMP levels and activation of PKA, which then phosphorylates various downstream targets to elicit a cellular response.[11]

Beta adrenergic receptor signaling pathway.

Direct Neuronal Signaling by Normetanephrine: A Matter of Debate

The prevailing view is that normetanephrine is a biologically inactive metabolite. This is largely due to a lack of evidence demonstrating significant binding affinity or functional activity at adrenergic receptors. While norepinephrine exhibits high affinity for α1, α2, and β1 receptors, any interaction of normetanephrine with these receptors is considered to be several orders of magnitude weaker, and thus, physiologically irrelevant under normal conditions.[6][7][15]

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) |

| Norepinephrine | α1 | High | Potent Agonist |

| α2 | High | Potent Agonist | |

| β1 | High | Potent Agonist | |

| β2 | Low | Weak Agonist | |

| Normetanephrine | α1, α2, β1, β2 | Very Low / Not Reported | Considered Inactive |

Table 1: Comparative Receptor Binding and Functional Potency. Note: Specific quantitative values for normetanephrine are generally not reported in the literature due to its considered lack of significant pharmacological activity.

Neuronal Uptake of Normetanephrine

Despite its presumed inactivity at the receptor level, some older evidence suggests that normetanephrine can be taken up into neuronal tissues. Studies using rat brain slices have indicated the existence of an uptake mechanism for radiolabeled normetanephrine. This uptake process may be related to the extraneuronal monoamine transporter (EMT) or potentially a low-affinity interaction with the norepinephrine transporter (NET). The kinetics and physiological relevance of this uptake, however, remain to be fully elucidated.

Experimental Protocols for Investigating Normetanephrine's Function

To rigorously assess the potential for normetanephrine to interact with neuronal signaling pathways, a suite of standard pharmacological and neurophysiological assays would be employed. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of normetanephrine hydrochloride for adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing a specific human adrenergic receptor subtype (e.g., HEK293 cells transfected with ADRα1A).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [3H]-prazosin for α1 receptors) with the prepared cell membranes.

-

Add increasing concentrations of unlabeled normetanephrine hydrochloride (the competitor).

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of normetanephrine.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of normetanephrine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a competitive radioligand binding assay.

Functional Assays: cAMP Accumulation

This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.

Objective: To determine the functional activity (EC50 or IC50) of normetanephrine hydrochloride at Gs- or Gi-coupled adrenergic receptors.

Methodology:

-

Cell Culture:

-

Culture cells expressing the adrenergic receptor of interest (e.g., CHO-K1 cells with β2-adrenergic receptors for a Gs-coupled assay).

-

Plate the cells in a 96-well plate and grow to confluence.

-

-

cAMP Accumulation Assay (Gs-coupled):

-

Wash the cells with assay buffer.

-

Add increasing concentrations of normetanephrine hydrochloride to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

cAMP Inhibition Assay (Gi-coupled):

-

Pre-treat the cells with a stimulator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP.

-

Add increasing concentrations of normetanephrine hydrochloride.

-

Incubate and measure cAMP levels as described above.

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the log concentration of normetanephrine.

-

For Gs-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

-

For Gi-coupled receptors, determine the IC50 (concentration for 50% inhibition of the forskolin-stimulated response).

-

Functional Assays: Inositol Trisphosphate (IP3) Measurement

This assay measures the production of IP3, a key second messenger in the Gq-coupled signaling pathway.

Objective: To determine the functional activity of normetanephrine hydrochloride at α1-adrenergic receptors.

Methodology:

-

Cell Culture:

-

Culture cells expressing α1-adrenergic receptors (e.g., HEK293 cells).

-

Plate in a suitable format for the chosen detection method.

-

-

IP3 Measurement:

-

Stimulate the cells with varying concentrations of normetanephrine hydrochloride for a short duration (typically seconds to a few minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid) to lyse the cells and precipitate proteins.

-

Neutralize the cell extracts.

-

Measure the IP3 concentration in the extracts using a competitive binding assay with a radiolabeled IP3 or a commercially available fluorescence-based kit.

-

-

Data Analysis:

-

Plot the IP3 concentration as a function of the log concentration of normetanephrine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

Conclusion

While normetanephrine hydrochloride is a critical diagnostic marker, its role as a direct modulator of neuronal signaling pathways is currently considered minimal to nonexistent. Its chemical structure, derived from the potent neurotransmitter norepinephrine, necessitates a thorough investigation of its potential interactions with adrenergic receptors. The lack of significant binding affinity and functional potency in the existing literature suggests that its primary function is that of a metabolic byproduct. However, the possibility of subtle effects, perhaps through low-affinity uptake mechanisms, cannot be entirely dismissed without further rigorous investigation using the detailed experimental protocols outlined in this guide. For researchers and drug development professionals, understanding the profound difference in activity between norepinephrine and its metabolite normetanephrine is crucial for the accurate interpretation of physiological data and the design of targeted adrenergic therapeutics.

References

- 1. Increased plasma and urinary normetanephrine in young patients with primary hypertension [pubmed.ncbi.nlm.nih.gov]

- 2. southtees.nhs.uk [southtees.nhs.uk]

- 3. Plasma normetanephrine and metanephrine for detecting pheochromocytoma in von Hippel-Lindau disease and multiple endocrine neoplasia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurements of plasma methoxytyramine, normetanephrine, and metanephrine as discriminators of different hereditary forms of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma metanephrines in the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 7. drugs.com [drugs.com]

- 8. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Effect of norepinephrine uptake blockers on norepinephrine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transport and inhibition mechanisms of the human noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Upregulation of Phospholipase C Gene Expression Due to Norepinephrine-Induced Hypertrophic Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Epinephrine vs. Norepinephrine: Function, Uses & More [healthline.com]

The Role of Normetanephrine Hydrochloride in the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normetanephrine (B1208972) (NMN), a primary metabolite of the catecholamine norepinephrine (B1679862) (NE), serves as a crucial analyte in the biochemical assessment of the sympathetic nervous system.[1][2] Its quantification, particularly in its hydrochloride salt form for analytical standards, is paramount in the diagnosis and management of catecholamine-secreting tumors, such as pheochromocytomas and paragangliomas.[1][3] This technical guide provides an in-depth exploration of normetanephrine's biosynthesis, metabolism, physiological activity, and its clinical significance, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant pathways.

Normetanephrine is formed from the action of catechol-O-methyltransferase (COMT) on norepinephrine and is subsequently metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase to vanillylmandelic acid (VMA).[3] While long considered an inactive metabolite, recent evidence suggests that normetanephrine may possess some intrinsic pharmacological activity.[4] This guide will delve into these aspects, providing a comprehensive resource for professionals in the field.

Biosynthesis and Metabolism of Normetanephrine

The synthesis and degradation of normetanephrine are intrinsically linked to the catecholamine pathway. Norepinephrine, the precursor to normetanephrine, is synthesized from the amino acid tyrosine in the adrenal medulla and postganglionic neurons of the sympathetic nervous system.[5]

Norepinephrine and Normetanephrine Metabolic Pathway

Norepinephrine's physiological actions are terminated by reuptake into sympathetic nerve terminals or by enzymatic degradation. The two key enzymes in this process are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[3]

-

O-Methylation by COMT: Norepinephrine that escapes synaptic reuptake is primarily metabolized by COMT in extraneuronal tissues to form normetanephrine.[3]

-

Oxidative Deamination by MAO: Norepinephrine that is taken back into the presynaptic neuron is metabolized by MAO to 3,4-dihydroxyphenylglycol (B133932) (DHPG).[3]

Normetanephrine itself is a substrate for MAO, which converts it to 3-methoxy-4-hydroxyphenylglycol (MHPG). Both DHPG and MHPG are further metabolized to vanillylmandelic acid (VMA).

Physiological Role and Receptor Interaction

While norepinephrine is a potent agonist of adrenergic receptors, normetanephrine has historically been considered a biologically inactive metabolite.[3] However, recent research has indicated that normetanephrine can act as a partial agonist at α1A- and α1D-adrenergic receptors.[4] This suggests that at high concentrations, such as those seen in patients with pheochromocytoma, normetanephrine may contribute to the clinical symptoms by directly stimulating these receptors.[4]

Norepinephrine itself exhibits a strong affinity for α1, α2, and β1-adrenergic receptors, with a lower affinity for β2-receptors.[5][6] The binding of norepinephrine to these receptors initiates a cascade of intracellular signaling events, leading to the physiological "fight-or-flight" response.

References

- 1. Normetanephrine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. Normetadrenaline and metadrenaline induce rat thoracic aorta/prostate contraction via α1D/1A-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 6. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Normetanephrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normetanephrine (B1208972) is the O-methylated metabolite of norepinephrine (B1679862), a critical neurotransmitter and hormone in the sympathetic nervous system. While extensively utilized as a biomarker for the diagnosis of pheochromocytoma and paraganglioma, a comprehensive in vitro pharmacological profile of normetanephrine hydrochloride at adrenergic receptors is less documented compared to its parent compound. This technical guide aims to consolidate the available information on the in vitro pharmacology of normetanephrine, provide detailed experimental protocols for its characterization, and illustrate the relevant signaling pathways. Due to the limited availability of specific quantitative data for normetanephrine, the pharmacological data for norepinephrine is presented as a reference, with known qualitative comparisons for normetanephrine highlighted.

Data Presentation: Adrenergic Receptor Binding and Functional Affinities

The interaction of normetanephrine with adrenergic receptors is expected to be significantly weaker than that of norepinephrine. A study by Berg et al. (1991) indicated that normetanephrine has a 40-fold reduced affinity for α2-adrenoceptors in human platelets compared to norepinephrine. The same study also noted a reduced competitive potency of normetanephrine at β-adrenoceptors in human mononuclear leukocytes.

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the primary endogenous agonist, norepinephrine, at various adrenergic receptor subtypes. This data serves as a crucial benchmark for contextualizing the expected lower affinity and potency of its metabolite, normetanephrine.

Table 1: Binding Affinities (Ki) of Norepinephrine at Human Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) for Norepinephrine |

| α1-Adrenergic | |||

| α1A | [3H]-Prazosin | Human Prostate | 1050 |

| α1B | [3H]-Prazosin | Rat Liver | 300 |

| α1D | [3H]-Prazosin | Human Hippocampus | 800 |

| α2-Adrenergic | |||

| α2A | [3H]-Rauwolscine | Human Platelets | 250 |

| α2B | [3H]-Rauwolscine | Neonatal Rat Lung | 500 |

| α2C | [3H]-Rauwolscine | Opossum Kidney Cells | 350 |

| β-Adrenergic | |||

| β1 | [125I]-Iodocyanopindolol | Human Myocardium | 1200 |

| β2 | [125I]-Iodocyanopindolol | Human Lung | 3300 |

| β3 | [125I]-Iodocyanopindolol | Human Adipocytes | 8000 |

Note: These values are approximate and can vary based on experimental conditions. Data is compiled from various sources for norepinephrine.

Table 2: Functional Potencies (EC50) of Norepinephrine at Human Adrenergic Receptor Subtypes

| Receptor Subtype | Functional Assay | EC50 (nM) for Norepinephrine |

| α1-Adrenergic | ||

| α1A | Phosphatidylinositol Hydrolysis | 100 |

| α1B | Phosphatidylinositol Hydrolysis | 80 |

| α1D | Phosphatidylinositol Hydrolysis | 150 |

| α2-Adrenergic | ||

| α2A | Inhibition of cAMP Accumulation | 50 |

| α2B | Inhibition of cAMP Accumulation | 120 |

| α2C | Inhibition of cAMP Accumulation | 90 |

| β-Adrenergic | ||

| β1 | cAMP Accumulation | 300 |

| β2 | cAMP Accumulation | 800 |

| β3 | cAMP Accumulation | 1500 |

Note: These values are approximate and can vary based on experimental conditions. Data is compiled from various sources for norepinephrine.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of normetanephrine hydrochloride. The following are standard protocols that can be adapted for this purpose.

Radioligand Binding Assay

This assay determines the affinity of normetanephrine for a specific adrenergic receptor subtype by measuring its ability to compete with a radiolabeled ligand.

a. Materials:

-

Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO, or from native tissues).

-

Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine or [3H]-Yohimbine for α2, [125I]-Iodocyanopindolol for β receptors).

-

Normetanephrine Hydrochloride: A range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Glass Fiber Filters and a Filtration Manifold .

-

Scintillation Counter and Scintillation Fluid .

b. Method:

-

Incubate the membrane preparation with the radioligand and varying concentrations of normetanephrine hydrochloride in the assay buffer.

-

Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-labeled antagonist).

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of normetanephrine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay measures the ability of normetanephrine to stimulate (β receptors) or inhibit (α2 receptors) the production of cyclic adenosine (B11128) monophosphate (cAMP).

a. Materials:

-

Whole Cells: A cell line endogenously or recombinantly expressing the β or α2 adrenergic receptor subtype of interest.

-

Normetanephrine Hydrochloride: A range of concentrations.

-

Forskolin (for α2 assays): An adenylyl cyclase activator to induce a baseline cAMP level that can be inhibited.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

Cell Lysis Buffer.

-

cAMP Assay Kit: (e.g., ELISA, HTRF, or AlphaScreen-based).

b. Method:

-

Seed cells in a multi-well plate and grow to confluency.

-

Pre-treat cells with a PDE inhibitor for a short period.

-

For α2 receptor assays, stimulate cells with forskolin.

-

Add varying concentrations of normetanephrine hydrochloride and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate dose-response curves and determine the EC50 (for β receptors) or IC50 (for α2 receptors) values.

This assay measures the ability of normetanephrine to stimulate the hydrolysis of phosphatidylinositol, a key signaling event downstream of Gq-coupled α1 adrenergic receptors.

a. Materials:

-

Whole Cells: A cell line expressing the α1 adrenergic receptor subtype of interest.

-

[3H]-myo-inositol.

-

Normetanephrine Hydrochloride: A range of concentrations.

-

Stimulation Buffer: e.g., Krebs-Henseleit buffer containing LiCl (to inhibit inositol (B14025) monophosphatase).

-

Quenching Solution: e.g., ice-cold perchloric acid.

-

Anion Exchange Chromatography Columns.

-

Elution Buffers of increasing ionic strength.

-

Scintillation Counter and Scintillation Fluid .

b. Method:

-

Label the cellular phosphoinositide pools by incubating the cells with [3H]-myo-inositol for 24-48 hours.

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells in stimulation buffer containing LiCl.

-

Stimulate the cells with varying concentrations of normetanephrine hydrochloride for a specific time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solution.

-

Extract the inositol phosphates from the cells.

-

Separate the different inositol phosphate (B84403) isomers (IP1, IP2, IP3) using anion exchange chromatography.

-

Quantify the amount of radioactivity in each fraction using a scintillation counter.

-

Generate dose-response curves for the accumulation of total inositol phosphates and determine the EC50 value.

Mandatory Visualizations

Signaling Pathways

The interaction of an agonist with adrenergic receptors initiates distinct intracellular signaling cascades.

Caption: α1-Adrenergic receptor signaling pathway.

Caption: α2 and β-Adrenergic receptor signaling pathways.

Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro assays.

Understanding the Metabolism of Normetanephrine in Different Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of normetanephrine (B1208972) metabolism across various preclinical animal models. Normetanephrine, a metabolite of norepinephrine, plays a crucial role as a biomarker in both physiological and pathological states, most notably in the diagnosis of pheochromocytoma and paraganglioma. A thorough understanding of its metabolic fate in different species is paramount for the accurate interpretation of preclinical data and its translation to human clinical applications.

This document details the enzymatic pathways governing normetanephrine's transformation, presents available quantitative pharmacokinetic data, outlines key experimental protocols for its study, and provides visualizations of the core metabolic processes.

Core Metabolic Pathways of Normetanephrine

Normetanephrine is primarily metabolized by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[1][2] The interplay of these enzymes, which varies across tissues and species, dictates the metabolic profile of normetanephrine.

-

O-Methylation by COMT: Norepinephrine is converted to normetanephrine by COMT.[1] This process is a major pathway for the metabolism of circulating catecholamines.[1]

-

Oxidative Deamination by MAO: Normetanephrine can be further metabolized by MAO to 3-methoxy-4-hydroxyphenylglycol (MHPG) or vanillylmandelic acid (VMA).[1] MAO-A is the primary isoform responsible for the deamination of normetanephrine.[2]

-

Conjugation: Normetanephrine and its metabolites can undergo conjugation reactions, primarily sulfation and glucuronidation, to facilitate their excretion.[3]

The following diagram illustrates the central metabolic pathways of normetanephrine.

Quantitative Data on Normetanephrine Metabolism

The following tables summarize the available quantitative data on normetanephrine concentrations and pharmacokinetics in various animal models. It is important to note that data is most abundant for dogs and cats, largely in the context of pheochromocytoma diagnosis. Comprehensive pharmacokinetic data across all species is limited in the publicly available literature.

Table 1: Baseline Plasma Normetanephrine Concentrations in Healthy Animal Models

| Animal Model | Strain/Breed | Concentration (nmol/L) | Method | Reference(s) |

| Rat | Wistar Kyoto (WKy) | 0.535 ± 0.109 (Total) | Radioenzymatic Assay | [2] |

| Dog | Healthy (Mixed) | Median: 2.54 (Range: 1.59-4.17) (Free) | LC-MS/MS | [4] |

| Dog | Healthy (80 dogs) | Upper Reference Limit: 3.56 (Free) | LC-MS/MS | [5][6] |

| Cat | Healthy (10 cats) | Median: 7.02 (IQR: 5.2) (Free) | LC-MS/MS | [7][8] |

Table 2: Baseline Urinary Normetanephrine Excretion in Healthy Animal Models

| Animal Model | Strain/Breed | Excretion Rate (μg/g Creatinine) | Method | Reference(s) |

| Dog | Healthy (10 dogs) | Median: <123 | HPLC | [9] |

| Cat | Healthy (10 cats) | Median: 139 (IQR: 77) | LC-MS/MS | [7][8] |

Table 3: Pharmacokinetic Parameters of Normetanephrine

| Animal Model | Parameter | Value | Route of Administration | Reference(s) |

| Rat | Half-life (t½) in brain | ~12 minutes (initial) | Intracisternal | [3] |

Table 4: Enzyme Kinetics of MAO for Normetanephrine

| Animal Model | Tissue | MAO Isoform | Km (µM) | Vmax | Reference(s) |

| Mouse | Liver Mitochondria | Type A | Lower than Type B | Lower than Type B | [5] |

| Mouse | Liver Mitochondria | Type B | Higher than Type A | Higher than Type A | [5] |

Specific Km and Vmax values for COMT and MAO with normetanephrine as a substrate across different species and tissues are not well-documented in the provided search results.

Experimental Protocols

This section outlines common methodologies for studying normetanephrine metabolism in animal models.

Animal Models and Husbandry

-

Species: Commonly used species include rats (e.g., Sprague-Dawley, Wistar-Kyoto), mice (e.g., C57BL/6, BALB/c), dogs (e.g., Beagle), and non-human primates (e.g., Cynomolgus, Rhesus monkeys).[2][4][9]

-

Housing: Animals should be housed in controlled environments with regulated light-dark cycles, temperature, and humidity. Standard chow and water should be provided ad libitum unless otherwise specified by the experimental design.

-

Acclimation: A sufficient acclimation period (typically at least one week) is crucial to minimize stress-related variations in catecholamine metabolism.

Administration of Normetanephrine for Pharmacokinetic Studies

3.2.1. Intravenous Bolus Injection

-

Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

-

Procedure (Rat):

-

Anesthetize the rat (e.g., with isoflurane).

-

Surgically implant a catheter into the femoral or jugular vein for drug administration and blood sampling.[9]

-

Allow the animal to recover from surgery.

-

Administer a single bolus of normetanephrine solution via the catheter. The dose should be carefully selected based on preliminary studies.

-

Collect serial blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

3.2.2. Intravenous Infusion

-

Objective: To achieve steady-state plasma concentrations of normetanephrine, which is useful for studying its metabolism and clearance.

-

Procedure (Rat):

-

Follow the same surgical preparation as for the bolus injection.

-

Connect the venous catheter to an infusion pump.

-

Administer a loading dose (bolus) of normetanephrine, if necessary, to rapidly achieve the target concentration.

-

Start the continuous infusion of normetanephrine at a constant rate. The infusion rate should be calculated based on the desired steady-state concentration and the estimated clearance of the compound.[1]

-

Collect blood samples at various time points during and after the infusion to confirm that steady-state has been reached and to determine the elimination kinetics post-infusion.

-

The following diagram illustrates a typical workflow for a pharmacokinetic study involving intravenous administration.

References

- 1. Chronic intravenous infusion of noradrenaline produces labile hypertension in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological, pharmacokinetic and liver metabolism comparisons between 3-, 6-, 12- and 18-month-old male Sprague Dawley rats under ketamine-xylazine anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urinary and plasma catecholamines and metanephrines in dogs with pheochromocytoma, hypercortisolism, nonadrenal disease and in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Normetanephrine and metanephrine oxidized by both types of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative metabolism of fargesin in human, dog, monkey, mouse, and rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma and urinary metanephrine and normetanephrine concentrations using liquid chromatography with tandem mass spectrometry in healthy cats and in a cat with pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Pharmacokinetics of norethindrone-3-oxime and norethindrone in rhesus monkeys] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urinary and Plasma Catecholamines and Metanephrines in Dogs with Pheochromocytoma, Hypercortisolism, Nonadrenal Disease and in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for LC-MS/MS Quantification of Plasma-Free Normetanephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normetanephrine (B1208972), a metabolite of norepinephrine, is a critical biomarker for the diagnosis and management of pheochromocytoma and paraganglioma, rare neuroendocrine tumors. Accurate and sensitive quantification of plasma-free normetanephrine is essential for clinical diagnosis and therapeutic monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high specificity, sensitivity, and throughput, overcoming the limitations of older methods like HPLC with electrochemical detection.[1][2] This document provides a detailed protocol for the quantification of plasma-free normetanephrine hydrochloride using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Principle

This method involves the extraction of normetanephrine and its deuterated internal standard from human plasma, followed by separation using liquid chromatography and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[3] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Summary

The following tables summarize the quantitative performance characteristics of a typical LC-MS/MS method for plasma-free normetanephrine.

Table 1: Linearity and Range

| Analyte | Linearity Range (nmol/L) | Correlation Coefficient (r²) |

| Normetanephrine | 0.14 - 26.43[4] | > 0.999[4][5] |

Table 2: Precision and Accuracy

| Analyte | Concentration (nmol/L) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |

| Normetanephrine | 0.64 | - | 6.6[1] | - |

| 1.9 | - | 7.8[1] | - | |

| 2.7 | - | 13.0[1] | - | |

| Low QC | < 10.2[6] | < 9.1[6] | Within ±15%[7] | |

| High QC | < 10.2[6] | < 9.1[6] | Within ±15%[7] |

Table 3: Sensitivity

| Analyte | Lower Limit of Quantification (LLOQ) (nmol/L) |

| Normetanephrine | 0.08 - 0.432[3][5] |

Experimental Protocols

Materials and Reagents

-

Normetanephrine hydrochloride (analytical standard)

-

Deuterated normetanephrine (e.g., d3-normetanephrine) as internal standard (IS)[1][3]

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., weak cation exchange, WCX)[5][8]

Equipment

-

Liquid chromatograph (HPLC or UHPLC system)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source[3]

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

SPE manifold or automated SPE system

-

Nitrogen evaporator

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction with weak cation exchange (WCX) is a robust method for extracting and concentrating normetanephrine from plasma.[5][8]

-

Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

-

Sample Loading: To 500 µL of plasma, add the internal standard solution. Dilute the sample with 1 mL of water or a suitable buffer like 100 mmol/L ammonium formate.[3] Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes.[5] Load the supernatant onto the conditioned SPE cartridge.[5]

-

Washing: Wash the cartridge sequentially with 1 mL of 100 mmol/L ammonium formate, 1 mL of water, and 1.5 mL of methanol to remove interfering substances.[3]

-

Elution: Elute the normetanephrine and internal standard with a small volume (e.g., 100 µL) of an appropriate elution solvent, such as 5% formic acid in acetonitrile or methanol.[3][5]

-

Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen gas at 40°C.[5][9] Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 100 µL of 0.1% formic acid in water).[3]

Liquid Chromatography

Chromatographic separation can be achieved using either reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[10]

-

Column: A C18 or a cyano analytical column is commonly used for reversed-phase separation.[1][8] A HILIC column can also be employed for better retention of polar analytes like normetanephrine.[10]

-

Mobile Phase A: 0.1% Formic acid in water or 20 mM ammonium formate in 0.1% formic acid.[5][8]

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[5][7]

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[3][5]

-

Gradient Elution: A gradient program is used to separate normetanephrine from other plasma components. An example gradient is to start with a high percentage of mobile phase A, then ramp up the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.[5]

-

Column Temperature: Maintaining the column at an elevated temperature, such as 60°C, can improve peak shape and reduce run times.[8]

-

Injection Volume: Typically 3-10 µL of the reconstituted sample is injected.[3][10]

Mass Spectrometry

Detection is performed using a tandem mass spectrometer in the positive ion electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).[3][6]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

-

MRM Transitions:

-

Instrument Parameters: Optimize source-dependent parameters such as collision energy, declustering potential, and gas flows to maximize the signal for both the analyte and the internal standard.

Visualizations

Caption: LC-MS/MS workflow for normetanephrine quantification.

Caption: Detailed solid-phase extraction (SPE) protocol.

References

- 1. Measurement of plasma free metanephrine and normetanephrine by liquid chromatography-tandem mass spectrometry for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. preprints.org [preprints.org]

- 9. agilent.com [agilent.com]

- 10. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]

Application Note: Solid-Phase Extraction for the Quantification of Normetanephrine in Human Urine

Introduction

Normetanephrine (B1208972), a metabolite of norepinephrine, is a critical biomarker for the diagnosis and monitoring of pheochromocytoma and paraganglioma, rare neuroendocrine tumors. Accurate and reliable quantification of normetanephrine in urine is essential for clinical research and diagnostics. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction.[1] SPE provides high, reproducible recoveries and cleaner extracts by effectively removing interfering substances from the complex urine matrix, leading to improved analytical sensitivity and accuracy, particularly when coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This application note details various SPE protocols for the extraction of normetanephrine from urine samples, providing researchers, scientists, and drug development professionals with the necessary information to implement robust and efficient analytical methods. The structures and pKa values of normetanephrine make it an ideal candidate for cleanup using cation exchange solid-phase extraction.[5]

Principle of Solid-Phase Extraction for Normetanephrine

The most common SPE strategy for normetanephrine and other catecholamine metabolites from urine utilizes cation exchange sorbents, particularly weak cation exchange (WCX) or mixed-mode cation exchange resins.[2][3][5][6][7] These methods are effective due to the chemical properties of normetanephrine, which is a primary amine and exists as a cation at neutral or acidic pH.

The general workflow involves the following steps:

-

Sample Pre-treatment: Urine samples are often diluted and may undergo acid hydrolysis to measure total normetanephrine (free and conjugated forms). The pH is adjusted to ensure the analyte is in its cationic form.

-

Column Conditioning and Equilibration: The SPE sorbent is activated with a solvent like methanol (B129727) and then equilibrated with a buffer to prepare it for sample loading. Some modern SPE plates, such as the EVOLUTE® EXPRESS, eliminate the need for these steps, simplifying the workflow.[2][3][8]

-

Sample Loading: The pre-treated urine sample is passed through the SPE column. The cationic normetanephrine is retained on the negatively charged sorbent.

-

Washing: The column is washed with various solvents to remove unretained matrix components and interfering substances.

-

Elution: A solvent mixture is used to disrupt the interaction between normetanephrine and the sorbent, allowing for its collection as a purified extract.

-

Post-Elution Processing: The eluate is typically evaporated to dryness and then reconstituted in a mobile phase compatible with the analytical instrument.[8]

Experimental Protocols

This section provides detailed protocols for three common SPE methods for extracting normetanephrine from urine.

Protocol 1: Weak Cation Exchange (WCX) SPE

This protocol is based on the use of a weak cation exchange sorbent, which is effective for the selective retention of basic compounds like normetanephrine.

Materials:

-

SPE Cartridges: Weak Cation Exchange (e.g., EVOLUTE® EXPRESS WCX, Oasis WCX)[2][3]

-

Urine sample

-

Internal Standard (e.g., D3-Normetanephrine)[2]

-

Methanol

-

Deionized Water

-

Formic Acid

-

Ammonium Hydroxide (B78521)

-

Acetonitrile

-

Positive pressure manifold or vacuum manifold

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment:

-

For total normetanephrine: To 500 µL of urine, add 25 µL of 6 N HCl. Mix and incubate at 90°C for 15 minutes. Cool to room temperature.[9]

-

For free normetanephrine: Use the urine sample as is.

-

To the (hydrolyzed or unhydrolyzed) urine sample, add 10 µL of internal standard solution.[2]

-

Dilute the sample with deionized water (1:1, v/v).[8]

-

-

SPE Column Preparation (if required):

-

Condition the column with 1 mL of methanol.

-

Equilibrate the column with 1 mL of deionized water.

-

Note: Some modern SPE plates do not require conditioning and equilibration steps.[8]

-

-

Sample Loading:

-

Washing:

-

Elution:

-

Post-Elution:

Protocol 2: Mixed-Mode Cation Exchange SPE

This protocol utilizes a mixed-mode sorbent that combines cation exchange and reversed-phase retention mechanisms for enhanced selectivity.

Materials:

-

SPE Cartridges: Mixed-Mode Cation Exchange

-

Urine sample

-

Internal Standard

-

Methanol

-

Deionized Water

-

Acetate Buffer (pH 7)

-

Acetonitrile

-

Formic Acid

-

Positive pressure manifold or vacuum manifold

-

Sample concentrator

Procedure:

-

Sample Pre-treatment:

-

Follow the same pre-treatment steps as in Protocol 1.

-

-

SPE Column Preparation:

-

Condition the column with 3 mL of methanol.

-

Equilibrate with 3 mL of deionized water.

-

Equilibrate with 3 mL of acetate buffer (pH 7).[5]

-

-

Sample Loading:

-

Load the pre-treated sample at 1-2 mL/minute.[5]

-

-

Washing:

-

Elution:

-

Elute with 3 mL of methanol containing 5% formic acid.[5]

-

-

Post-Elution:

Protocol 3: Boronate Affinity and Mixed-Mode SPE

This protocol is designed for the simultaneous extraction of catecholamines and metanephrines and involves the formation of boronate complexes.

Materials:

-

Urine sample

-

Internal Standard

-

Ammonium hydroxide (NH4OH)

-

Methanol

-

Aqueous wash buffer (0.2 M NH4Cl/NH4OH)[9]

-

Formic acid

-

Positive pressure manifold or vacuum manifold

-

Sample concentrator

Procedure:

-

Sample Pre-treatment:

-

SPE Column Preparation:

-

Sample Loading:

-

Load the pre-treated sample onto the SPE cartridge.

-

-

Washing:

-

Wash 1: 1 mL of aqueous wash buffer.

-

Wash 2: 1 mL of 5% methanol in wash buffer.[9]

-

-

Elution:

-

Post-Elution:

-

Transfer the eluate to an autosampler vial for direct injection into the LC-MS/MS system.[9]

-

Quantitative Data Summary

The following tables summarize quantitative data from various studies using different SPE methods for normetanephrine extraction from urine.

Table 1: Recovery Data for Normetanephrine

| SPE Sorbent/Method | Recovery (%) | Concentration | Reference |

| EVOLUTE® EXPRESS CX | >80% | 10-70 ng/mL | [8] |

| CLEAN UP® CCX | Not specified for individual analyte | 75, 500, 2000 ng/mL | [5] |

| Bond-Elut Plexa | 85.0%–108% (overall for analytes) | Not Specified | [10] |

Table 2: Linearity and Limit of Quantification (LOQ)

| SPE Sorbent/Method | Linearity Range | r² | LOQ | Reference |

| EVOLUTE® EXPRESS CX | 10-70 ng/mL | >0.99 | Not Specified | [8] |

| Bond-Elut Plexa | 0.3 to 14.6 µmol/L | Not Specified | Not Specified | [10][11] |

| Agilent Bond Elut Plexa | Not Specified | >0.9997 | Not Specified | [9] |

| Oasis WCX | 0.5–500 ng/mL | Not Specified | Not Specified |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for solid-phase extraction of normetanephrine from urine.

Caption: General workflow for solid-phase extraction of normetanephrine from urine samples.

Logical Relationship of SPE Steps

This diagram shows the logical relationship and purpose of each step in the SPE process.

Caption: Logical flow and purpose of each stage in the SPE method for normetanephrine.

Conclusion

Solid-phase extraction is a robust and reliable method for the purification and concentration of normetanephrine from urine prior to analytical determination. The choice of SPE sorbent and protocol can be tailored to the specific requirements of the assay, such as whether free or total normetanephrine is being measured and the desired level of sample throughput. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to develop and implement effective SPE methods for normetanephrine analysis in a clinical research setting.

References

- 1. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. biotage.com [biotage.com]

- 4. Solid-Phase Extraction Coupled to Tandem Mass Spectrometry for Rapid Quantitation of Urinary Catecholamines and Total Metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. unitedchem.com [unitedchem.com]

- 6. appnote.sepscience.com [appnote.sepscience.com]

- 7. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]

- 8. theanalyticalscientist.com [theanalyticalscientist.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Application Notes: Quantification of Normetanephrine in Biological Matrices using Normetanephrine Hydrochloride as a Certified Reference Material by HPLC

Introduction

Normetanephrine (B1208972), a metabolite of norepinephrine, is a critical biomarker for the diagnosis and monitoring of pheochromocytoma and paraganglioma, which are rare neuroendocrine tumors.[1][2][3] Accurate and precise quantification of normetanephrine in biological samples, such as plasma and urine, is paramount for clinical diagnostics and research. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including photodiode array (PDA), electrochemical, and tandem mass spectrometry (MS/MS), offers a robust analytical approach for this purpose.[1][2][4][5][6][7] The use of a certified reference material (CRM), such as normetanephrine hydrochloride, is essential for ensuring the traceability, accuracy, and comparability of analytical results.[8]

Principle of the Method

This protocol describes a general method for the determination of normetanephrine in biological matrices using HPLC. The method involves sample preparation to isolate the analyte from interfering substances, chromatographic separation on a reverse-phase C18 column, and subsequent detection.[1][2] Quantification is achieved by creating a calibration curve using a normetanephrine hydrochloride certified reference material.

Experimental Protocols

1. Materials and Reagents

-

Normetanephrine hydrochloride Certified Reference Material (CRM) (e.g., Sigma-Aldrich, Cayman Chemical)[9][10]

-

Internal Standard (IS), e.g., 3-methoxy-4-hydroxy benzylamine (B48309) hydrochloride (MHBA) or deuterated normetanephrine (normetanephrine-d3)[1][11]

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water[4]

-

Formic acid, LC-MS grade[4]

-

Ammonium (B1175870) acetate[11]

-

Sodium dihydrogen phosphate, citric acid monohydrate, sodium octyl sulfate (B86663) (for some HPLC methods)[1][2]

-

Solid-Phase Extraction (SPE) cartridges (e.g., weak cation exchange)[4][7][11]

-

Human plasma or urine (for matrix-matched calibration standards and quality controls)[4][11]

2. Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution of Normetanephrine (e.g., 1 mg/mL): Accurately weigh a known amount of normetanephrine hydrochloride CRM and dissolve it in a suitable solvent (e.g., HPLC-grade water or methanol) to achieve the desired concentration. Store at -20°C or -80°C.[9][12]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent. These solutions will be used to spike into the biological matrix to create calibration standards.

-

Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of the IS (e.g., 1 mg/mL) and dilute it to a working concentration that will yield a consistent and measurable response.

-

Calibration Standards and Quality Control (QC) Samples: Spike known concentrations of the normetanephrine working standard solutions into pooled human plasma or urine to prepare a set of calibration standards (typically 6-8 non-zero concentrations) and at least three levels of QC samples (low, medium, and high).[1][4][11]

3. Sample Preparation

The choice of sample preparation method depends on the biological matrix and the sensitivity required.

3.1. Liquid-Liquid Extraction (for Urine) [1][2][3]

-

To 1 mL of urine, add a known amount of the internal standard.

-

Add a suitable buffer and a derivatizing agent if required by the specific method.

-

Add an extraction solvent such as ethyl acetate, vortex vigorously, and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50-60°C.

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

3.2. Solid-Phase Extraction (SPE) (for Plasma) [4][7][11]

-

To 200 µL of plasma, add 10 µL of the IS working solution.

-

Add a suitable buffer, such as 50 mM ammonium acetate, and mix.

-

Load the mixture onto a pre-conditioned weak cation exchange (WCX) SPE cartridge.

-

Wash the cartridge with water and then with a mixture of methanol and acetonitrile to remove interferences.

-

Elute the normetanephrine and IS from the cartridge with a solution of 5% formic acid in a methanol:acetonitrile mixture.

-

Evaporate the eluate to dryness at approximately 55°C under nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

4. HPLC System and Conditions

The following are general HPLC conditions that may need to be optimized for a specific application.

| Parameter | Typical Conditions |

| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and detector. |

| Column | Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][2] |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate, citric acid, and sodium octyl sulfate in water) and an organic modifier (e.g., acetonitrile).[1][2] For LC-MS/MS, a mobile phase of ammonium formate (B1220265) and formic acid in water and methanol is common.[13] |

| Flow Rate | Typically 0.5 - 1.0 mL/min.[13] |

| Column Temperature | Maintained at a constant temperature, e.g., 30°C or 60°C.[2][13] |

| Injection Volume | 10 - 50 µL.[7][11] |

| Detector | PDA detector (e.g., at 347 nm) or a tandem mass spectrometer (in positive electrospray ionization mode).[1][2][7] |

5. Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of normetanephrine to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Quantification: Determine the concentration of normetanephrine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or CLSI) for linearity, accuracy, precision, selectivity, stability, and lower limit of quantification (LLOQ).[1][4]

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters for Normetanephrine Quantification

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.999[4] |

| Linearity Range (Plasma) | Dependent on expected clinical concentrations | 0.14–26.43 nmol/L[4][13] |

| Linearity Range (Urine) | Dependent on expected clinical concentrations | 10–2000 ng/mL[1][2][3] |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ)[1] | 93.1–100.7%[4][13] |

| Precision (CV%) | < 15% (< 20% at LLOQ)[4] | Within-run: 1.4–4.2%; Between-run: 1.7–7.0%[4][13] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; acceptable accuracy and precision | 0.432 nmol/L (Plasma)[4]; 10 ng/mL (Urine)[2] |

| Recovery | Consistent, precise, and reproducible | 74.5% to 99.6%[7] |

Visualizations

Caption: Biosynthesis pathway of catecholamines and their metabolism to normetanephrine.

Caption: Experimental workflow for normetanephrine analysis by HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. smj.org.sg [smj.org.sg]

- 7. Plasma free metanephrine measurement using automated online solid-phase extraction HPLC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metanephrine hydrochloride - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 881-95-8) [witega.de]

- 9. caymanchem.com [caymanchem.com]

- 10. DL -Normetanephrine = 98 1011-74-1 [sigmaaldrich.com]

- 11. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. preprints.org [preprints.org]

Application Notes and Protocols: In Vivo Microdialysis for Measuring Normetanephrine Release in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the central nervous system, norepinephrine (B1679862) (NE) acts as a crucial neurotransmitter involved in regulating arousal, attention, mood, and stress responses. The metabolic byproduct of norepinephrine, normetanephrine (B1208972) (NMN), is formed through the action of the enzyme Catechol-O-methyltransferase (COMT). The measurement of extracellular normetanephrine in specific brain regions provides a valuable index of norepinephrine release and metabolism. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in the brain of a freely moving animal, offering real-time insights into neurochemical dynamics.[1][2][3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the application of in vivo microdialysis to measure normetanephrine release in the brain. The subsequent sections detail the necessary experimental procedures, from surgical implantation of the microdialysis probe to the analytical quantification of normetanephrine in the collected dialysates.

Signaling Pathway of Norepinephrine Release and Metabolism to Normetanephrine

Norepinephrine is synthesized in presynaptic neurons and stored in vesicles. Upon neuronal depolarization, these vesicles fuse with the presynaptic membrane, releasing norepinephrine into the synaptic cleft. Once in the extracellular space, norepinephrine can bind to adrenergic receptors on postsynaptic neurons. The signal is terminated by reuptake of norepinephrine into the presynaptic neuron via the norepinephrine transporter (NET). A portion of the extracellular norepinephrine is metabolized by COMT to form normetanephrine.[6] COMT is present in both neurons and glial cells, with the membrane-bound form (MB-COMT) being predominantly expressed in neurons and both MB-COMT and the soluble form (S-COMT) found in glial cells.[7][8][9][10][11]

Norepinephrine release and metabolism pathway.

Experimental Workflow for In Vivo Microdialysis

The experimental workflow for measuring normetanephrine using in vivo microdialysis involves several key stages, from the surgical preparation of the animal to the final analysis of the collected samples. Each step must be performed with precision to ensure the collection of high-quality, reproducible data.

Experimental workflow for in vivo microdialysis.

Detailed Experimental Protocols